N-Acetyl-Phe-Octreotide
Description
Contextualization of Somatostatin (B550006) and its Synthetic Analogs
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological functions by inhibiting the secretion of other hormones, such as growth hormone and various gastroenteropancreatic peptides. Its therapeutic potential is significant; however, the clinical use of native somatostatin is severely hampered by its extremely short biological half-life of only one to two minutes, a result of rapid enzymatic degradation in the body. nih.gov
To overcome this limitation, researchers developed synthetic analogs designed for greater stability and prolonged duration of action. nih.govnih.gov The most prominent of these is Octreotide (B344500), an octapeptide that incorporates key structural modifications from the original 14-amino acid somatostatin. google.com These changes, including the presence of a D-phenylalanine residue at the N-terminus and a D-tryptophan within its core cyclic structure, confer a high resistance to metabolic breakdown. nih.govgoogle.com This enhanced stability extends its half-life to approximately 1.5 hours, making it a viable therapeutic agent. nih.gov Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), showing a particularly high affinity for subtypes SSTR2 and a moderate affinity for SSTR5. aiom.it
Rationale for N-Terminal Modifications in Somatostatin Analog Design
The N-terminus of a peptide is a critical site for both its biological activity and its susceptibility to degradation. It is a primary target for exopeptidases, a class of enzymes that cleave amino acids from the end of a peptide chain. nih.gov Consequently, modifying the N-terminus is a fundamental strategy in medicinal chemistry to enhance the metabolic stability of peptide-based drugs. nih.govresearchgate.net
Beyond blocking enzymatic degradation, N-terminal modifications serve several other strategic purposes in drug design. The terminal amino group is nucleophilic and can be a site of chemical instability, but it also provides a convenient handle for attaching other molecules to alter the peptide's properties. For somatostatin analogs, these modifications have been pivotal in creating agents for both therapy and diagnostic imaging. Common modifications include the covalent attachment of chelating agents, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can securely bind radiometals for use in PET scans and radionuclide therapy. nih.govacs.orgiiarjournals.org
Significance of N-Acetyl-Phe-Octreotide in Preclinical Research Paradigms
This compound is a specific chemical derivative of Octreotide, defined by the acetylation of the N-terminal D-phenylalanine residue. Its primary significance in the scientific landscape is not as a therapeutic agent itself, but rather as a crucial tool in the context of pharmaceutical development and quality control.
In the chemical synthesis of Octreotide, this compound is recognized as a process-related impurity. Its formation can occur as a side reaction, and therefore, its presence, identity, and quantity must be carefully monitored to ensure the purity and safety of the final active pharmaceutical ingredient (API). To this end, highly purified this compound serves as an essential reference standard. pharmaffiliates.com This allows analytical chemists to develop and validate sensitive methods, such as high-performance liquid chromatography (HPLC), to accurately detect and quantify this specific impurity in batches of manufactured Octreotide. mdpi.comresearchgate.net
Preclinical research has demonstrated that this N-terminal acetylation is not a benign structural change. The modification explicitly alters the compound's biological properties when compared to the parent Octreotide molecule. Specifically, the addition of the acetyl group has been found to reduce the binding affinity of the analog for somatostatin receptors. This finding underscores the critical importance of the N-terminal amine's structure for optimal receptor interaction.
Research Findings on Receptor Binding Affinity
The interaction between a somatostatin analog and its target receptor is a key determinant of its biological effect. Research comparing Octreotide and its N-acetylated form has highlighted a distinct difference in their ability to bind to somatostatin receptors.
| Compound | Target Receptor | Binding Affinity (IC50) | Finding Source |
| Octreotide | SSTR2 | ~0.6 nM | aiom.it |
| This compound | Somatostatin Receptors | Lower affinity than Octreotide | google.com |
The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher binding affinity. The specific IC50 for this compound is not detailed in the cited literature, but its affinity is noted as being lower than that of the parent Octreotide.
Properties
Molecular Formula |
C51H68N10O11S2 |
|---|---|
Molecular Weight |
1061.3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Acetyl Phe Octreotide
Solid-Phase Peptide Synthesis Approaches for Octreotide (B344500) Scaffold Construction
Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the efficient and high-purity production of the octreotide backbone. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.
Fmoc/tBu Strategy Implementation
The most commonly employed strategy for the SPPS of octreotide is the Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approach. nih.govnewdrugapprovals.org This methodology utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. The side chains of the constituent amino acids are protected by acid-labile groups, predominantly derived from tert-butyl alcohol.
The synthesis commences with the attachment of the C-terminal amino acid, Threoninol, to the solid support. google.comepo.org The subsequent amino acids are then sequentially coupled after the removal of the Fmoc group from the preceding residue, a process typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comgoogle.com The cycle of deprotection and coupling is repeated until the full-length octapeptide is assembled on the resin.
A critical aspect of this strategy is the selection of appropriate side-chain protecting groups that are stable to the basic conditions of Fmoc removal but can be cleaved under acidic conditions at the final step of the synthesis. For the synthesis of the octreotide sequence, a typical set of protecting groups is employed, as detailed in the table below. nih.govgoogle.com
| Amino Acid Residue | Side-Chain Protecting Group | Cleavage Condition |
| Cysteine (Cys) | Trityl (Trt) or Acetamidomethyl (Acm) | Acid-labile (e.g., TFA) |
| Phenylalanine (Phe) | None | - |
| D-Tryptophan (D-Trp) | tert-Butoxycarbonyl (Boc) | Acid-labile (e.g., TFA) |
| Lysine (B10760008) (Lys) | tert-Butoxycarbonyl (Boc) | Acid-labile (e.g., TFA) |
| Threonine (Thr) | tert-Butyl (tBu) | Acid-labile (e.g., TFA) |
| Threoninol (Thr-ol) | tert-Butyl (tBu) | Acid-labile (e.g., TFA) |
The use of the Boc group for the indole (B1671886) side chain of D-Tryptophan is particularly important as it prevents side reactions during the acidic cleavage from the resin. nih.gov
Resin Selection and Coupling Chemistry
The choice of solid support is crucial for a successful synthesis. For the synthesis of C-terminal alcohol peptides like octreotide, resins that allow for the direct loading of the amino alcohol or facilitate its formation upon cleavage are preferred. The 2-chlorotrityl chloride (2-CTC) resin is a popular choice as it is highly acid-sensitive, allowing for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact if desired. newdrugapprovals.orggoogle.com This enables further manipulations of the protected peptide in solution. Other resins, such as those based on a 4-(hydroxymethyl)phenoxy (HMP) linker, have also been utilized. nih.gov
The formation of the amide bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the resin-bound peptide is facilitated by coupling reagents. A variety of these reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions like racemization. google.comuni-kiel.de Common coupling reagents used in octreotide synthesis include aminium/uronium and phosphonium (B103445) salts, often used in conjunction with a base such as N,N-diisopropylethylamine (DIEA).
| Coupling Reagent Class | Examples | Additive (optional) |
| Aminium/Uronium Salts | HBTU, TBTU, COMU | HOBt, OxymaPure |
| Carbodiimides | DIC | HOBt, 6-Cl-HOBt, Oxyma |
The efficiency of each coupling step is often monitored using qualitative tests like the Kaiser ninhydrin (B49086) test to ensure the reaction has gone to completion before proceeding to the next cycle. google.com
Solution-Phase and Hybrid Synthesis Techniques
While SPPS is the dominant method for octreotide synthesis, solution-phase peptide synthesis (SPPS) and hybrid approaches also represent viable strategies, particularly for large-scale production. neulandlabs.comresearchgate.net
Solution-phase synthesis involves the coupling of amino acids or peptide fragments in a suitable solvent. researchgate.net This traditional method can be more cost-effective for large quantities but is generally more labor-intensive due to the need for purification after each coupling step. neulandlabs.com A common strategy in solution-phase synthesis is fragment condensation, where smaller, protected peptide fragments are synthesized and then coupled together to form the final octapeptide. For instance, a (4+2+2) fragment condensation strategy has been reported for the synthesis of octreotide. researchgate.net
Hybrid synthesis techniques aim to combine the advantages of both solid-phase and solution-phase methods. americanpeptidesociety.orgbohrium.comambiopharm.com In a typical hybrid approach, peptide fragments are synthesized on a solid support, cleaved from the resin while still bearing their side-chain protecting groups, and then coupled together in solution. google.com This strategy can be particularly advantageous for the synthesis of longer or more complex peptides, as it allows for the purification of the intermediate fragments, leading to a purer final product. neulandlabs.com
Formation and Stabilization of the Disulfide Bridge
A key structural feature of octreotide and its analogues is the intramolecular disulfide bridge between the two cysteine residues at positions 2 and 7. The formation of this cyclic structure is a critical step in the synthesis and can be achieved either while the peptide is still attached to the solid support (on-resin) or after cleavage in solution (solution-phase). researchgate.netresearchgate.net
On-resin cyclization is often preferred as it can minimize intermolecular side reactions by taking advantage of the pseudo-dilution effect of the resin matrix. peptidetherapeutics.orgsemanticscholar.org This method typically involves the selective deprotection of the cysteine side chains followed by oxidation. Common reagents for on-resin disulfide bond formation include thallium trifluoroacetate (B77799) [Tl(Tfa)3], iodine (I2), and N-chlorosuccinimide (NCS). nih.govpeptidetherapeutics.orgnih.gov The choice of cysteine protecting groups is crucial for regioselective disulfide bond formation in more complex peptides. nih.gov
Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin and the side-chain protecting groups have been removed. researchgate.net The oxidation is typically carried out in dilute aqueous solutions, often at a slightly basic pH, using oxidants such as air (oxygen), hydrogen peroxide, or potassium ferricyanide. While effective, this method requires careful control of concentration to favor intramolecular cyclization over intermolecular oligomerization. researchgate.net
N-Terminal Acetylation Chemistry and Strategies
The defining feature of N-Acetyl-Phe-Octreotide is the acetylation of the N-terminal D-phenylalanine residue. This modification is typically performed as the final step in the synthesis of the peptide backbone. wpmucdn.comcem.de
The most common method for N-terminal acetylation on a solid support involves treating the resin-bound peptide, after the final Fmoc deprotection, with acetic anhydride (B1165640) in the presence of a base like DIEA or in a solvent such as DMF. wpmucdn.comgoogle.com This reaction is generally rapid and efficient, leading to the quantitative capping of the N-terminal amine. The acetylation can also be performed in solution after the peptide has been cleaved from the resin. nih.govionsource.com
The acetylation reaction proceeds via nucleophilic attack of the free N-terminal amino group on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond and the release of acetic acid as a byproduct. wpmucdn.com
Site-Specific Derivatization for Research Applications
The octreotide scaffold can be chemically modified at specific sites to introduce probes, chelating agents, or other functionalities for research purposes. nih.govrsc.org These derivatizations can alter the pharmacokinetic properties of the peptide or enable its use in diagnostic and therapeutic applications. thno.org
A common site for derivatization is the N-terminus of the peptide. For example, chelating agents such as diethylenetriaminepentaacetic acid (DTPA) have been coupled to the N-terminus of octreotide for the purpose of chelating radiometals for use in nuclear imaging. nih.govntu.edu.tw This is typically achieved by reacting the N-terminally deprotected, resin-bound peptide with the anhydride of the chelating agent. nih.gov
The ε-amino group of the lysine residue at position 5 is another key site for modification. researchgate.netnih.gov By using an orthogonal protecting group for the lysine side chain that can be selectively removed without affecting other protecting groups, a variety of moieties can be attached. For instance, kinetically controlled labeling approaches have been developed for the site-selective modification of the lysine residue in somatostatin (B550006) analogues. nih.gov
These site-specific derivatizations are instrumental in the development of octreotide-based radiopharmaceuticals for tumor imaging and peptide receptor radionuclide therapy (PRRT). nih.govnih.gov
Incorporation of Non-Natural Amino Acids for Enhanced Properties
To improve the stability and bioavailability of octreotide analogs like this compound, non-natural amino acids are often incorporated into their peptide sequence. This strategy is employed to overcome the limitations of native peptides, such as susceptibility to proteolytic degradation.
One notable example is the substitution of natural amino acids with their D-isomers or other non-canonical residues, which has been shown to enhance stability towards proteases and extend the systemic half-life. For instance, the introduction of L-3-(3',5'-difluorophenyl)-alanine (Dfp) in place of Phenylalanine in somatostatin analogs confers new chemical features due to the electron-poor aromatic ring. This modification can alter the peptide's binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs).
Another approach involves modifying the peptide backbone itself. The replacement of the disulfide bridge in sandostatin analogs with a more stable monosulfide (lanthionine) bridge has been investigated. This modification not only enhances stability but can also influence receptor selectivity, demonstrating how subtle changes in the peptide structure can lead to significant alterations in biological activity.
| Modification Strategy | Example of Non-Natural Amino Acid/Modification | Resulting Enhanced Property |
| Aromatic Ring Modification | L-3-(3',5'-difluorophenyl)-alanine (Dfp) | Altered chemical features and receptor selectivity |
| Backbone Modification | Lanthionine (monosulfide bridge) | Increased stability and altered receptor selectivity |
Introduction of Chelating Agents for Radiometal Conjugation
The conjugation of chelating agents to this compound and its analogs is a critical step in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. These chelators securely encapsulate a radiometal, which is then delivered to tumor cells overexpressing somatostatin receptors.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used macrocyclic chelator due to its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapy. The synthesis of DOTA-conjugated octreotide analogs typically involves solid-phase peptide synthesis (SPPS) of the peptide, followed by the coupling of a DOTA derivative to a specific site on the peptide, often the N-terminus or the side chain of a lysine residue. For example, [DOTA-DPhe¹]-octreotide is synthesized by the direct attachment of unprotected DOTA to a partially protected octreotide analog. nih.gov This approach allows for the efficient production of precursors for radiolabeling.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is another macrocyclic chelator that has gained attention for its favorable properties, particularly for chelating ⁶⁸Ga and Aluminum Fluoride (B91410) (Al¹⁸F). researchgate.netbiosynth.com NOTA-conjugated octreotide analogs, such as NOTA-octreotide, can be synthesized using standard Fmoc-based solid-phase peptide synthesis. axios-research.com The NOTA moiety is typically conjugated to the N-terminal D-Phe residue. biosynth.com Studies have shown that the geometry of the metal-NOTA complex can influence the binding affinity of the conjugate for somatostatin receptors. biochempeg.com For instance, [¹¹¹In]-NODAGATOC has demonstrated a stronger affinity for SSTR2, SSTR3, and SSTR5 compared to its ⁶⁸Ga-labeled counterpart. biochempeg.com
Open-chain tetraamine (B13775644) chelators have also been explored for the derivatization of octreotide analogs. These chelators can be coupled to the peptide, for example at the D-Phe¹ position, often via a spacer molecule. researchgate.net This approach has been used to prepare conjugates for labeling with Technetium-99m (⁹⁹mTc), a commonly used radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging. researchgate.net The choice of chelator and spacer can significantly impact the pharmacokinetic properties and tumor-targeting efficacy of the resulting radiopharmaceutical.
| Chelating Agent | Common Radiometals | Typical Conjugation Site on Octreotide Analog | Primary Application |
| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y | N-terminus (D-Phe), Lys side chain | PET Imaging, Radionuclide Therapy |
| NOTA | ⁶⁸Ga, Al¹⁸F, ¹¹¹In | N-terminus (D-Phe) | PET Imaging |
| Tetraamine | ⁹⁹mTc | N-terminus (D-Phe) via a spacer | SPECT Imaging |
Conjugation with Polyethylene (B3416737) Glycol (PEGylation) for Preclinical Stability Studies
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a peptide, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides like this compound. The primary goals of PEGylating octreotide analogs are to increase their hydrodynamic size, which reduces renal clearance and prolongs their circulation half-life, and to enhance their stability against enzymatic degradation and acylation. researchgate.netresearchgate.net
Several PEGylation strategies have been developed for octreotide. N-terminal mono-PEGylation, where a single PEG chain is attached to the N-terminal amino group, has been shown to be particularly effective. nih.gov This site-specific modification can be achieved using reagents like succinimidyl butyraldehyde-mPEG (ALD-mPEG). nih.gov Studies have demonstrated that N-terminally mono-PEGylated octreotide retains its biological activity and is stable against acylation by poly(D,L-lactide-co-glycolide) (PLGA), a polymer commonly used in long-acting release formulations. nih.gov
Another approach involves the use of bis-thiol alkylating PEG reagents that react with the two thiol groups generated from the reduction of the disulfide bond in octreotide. researchgate.netresearchgate.net This method results in the PEG chain bridging the two cysteine residues.
| PEGylation Method | PEG Reagent Example | Site of Attachment | Key Advantage |
| N-terminal mono-PEGylation | Succinimidyl butyraldehyde-mPEG (ALD-mPEG) | N-terminal Phe | Retains biological activity, stable against acylation |
| Bis-thiol alkylation | α,β-unsaturated-β'-mono-sulfone functionalized PEG | Cys residues (after disulfide bond reduction) | Site-specific modification at the disulfide bridge |
Linker Chemistry Development for Peptide-Drug Conjugate (PDC) Research
Cleavable linkers are designed to release the drug under specific conditions prevalent in the tumor microenvironment or within cancer cells. Common cleavage mechanisms include:
Acid-sensitive cleavage: Linkers containing groups like hydrazones are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes. nih.gov
Enzyme-sensitive cleavage: These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in tumors, such as cathepsin B. The cleavage of the linker by these enzymes releases the active drug. nih.gov
Redox-sensitive cleavage: Disulfide bonds are often used as linkers, as they are stable in the bloodstream but are readily cleaved by the high intracellular concentrations of glutathione (B108866) in tumor cells, leading to drug release. nih.gov
Non-cleavable linkers , such as those based on thioether bonds, rely on the degradation of the entire conjugate within the lysosome to release the drug. This approach can offer greater stability in circulation. nih.gov
An example of a PDC utilizing an octreotide analog is Lutetium-177 DOTA-TATE, where the DOTA chelator also acts as a stable linker for the radionuclide payload. nih.gov Another example involves the conjugation of doxorubicin (B1662922) to octreotide via a cleavable disulfide-intercalating linker, which allows for triggered drug release inside cancer cells. nih.gov The development of novel linkers, including those with self-immolative spacers, continues to be an active area of research to optimize the therapeutic window of octreotide-based PDCs.
| Linker Type | Cleavage Mechanism | Example of Linker Chemistry |
| Cleavable | Acidic pH | Hydrazone |
| Cleavable | Enzymatic | Cathepsin B-sensitive dipeptide |
| Cleavable | Reduction | Disulfide bond |
| Non-cleavable | Lysosomal degradation | Thioether |
Receptor Interactions and Molecular Pharmacology of N Acetyl Phe Octreotide in Preclinical Models
Somatostatin (B550006) Receptor (SSTR) Subtype Binding Affinity and Selectivity Profiling
The binding affinity of a compound to the five somatostatin receptor subtypes (SSTR1-5) is a critical determinant of its biological activity. This is typically measured in competitive binding assays using radiolabeled ligands and membranes from cells engineered to express a single SSTR subtype. The resulting IC50 or Ki values quantify the concentration of the compound required to inhibit 50% of the radioligand binding, with lower values indicating higher affinity.
Quantitative Assessment of SSTR1-5 Binding
Quantitative binding affinity data for N-Acetyl-Phe-Octreotide across the SSTR1-5 subtypes are not available in peer-reviewed pharmacological studies. This compound is primarily documented as a pharmaceutical impurity standard for octreotide (B344500). synzeal.com One supplier notes that as a linear peptide, it can be used to synthesize compounds with low SSTR binding affinities, suggesting its own affinity may be limited. medchemexpress.com
For context, the parent compound octreotide displays high affinity for SSTR2, moderate affinity for SSTR5, and lower affinity for SSTR3, with negligible binding to SSTR1 and SSTR4. wikipedia.orgresearchgate.net
Interactive Data Table: Illustrative SSTR Binding Affinity Profile for a Somatostatin Analog
The following table is a hypothetical representation of how binding data is typically presented. No specific data for this compound is available.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Reference Compound (e.g., Octreotide) | >1000 | ~1 | >100 | >1000 | ~30 |
Emphasis on SSTR2 and SSTR5 Selectivity
The selectivity of a somatostatin analog, particularly for SSTR2 and SSTR5, is crucial for its therapeutic application, as these receptors are commonly overexpressed in neuroendocrine tumors. nih.gov The acetylation of the N-terminal D-phenylalanine in octreotide to form this compound introduces a modification at a site that can influence receptor interaction. Studies on other N-terminally modified octreotide analogs have shown that such changes, especially the addition of bulky groups, generally lead to a decrease in binding affinity for SSTR2. acs.org Without experimental data, it is not possible to confirm the precise SSTR2 and SSTR5 selectivity profile of this compound.
Structural Determinants of Ligand-Receptor Interaction
The interaction between a somatostatin analog and its receptor is governed by specific structural features of both the peptide and the receptor's binding pocket.
Analysis of Key Residues for Somatostatin Receptor Recognition
For octreotide and other analogs, a core pharmacophore consisting of residues Trp-Lys-Thr-Phe is essential for receptor binding. nih.gov The lysine (B10760008) side chain forms a crucial salt bridge with an aspartate residue in transmembrane domain 3 (TM3) of the receptor, while the tryptophan residue interacts with a hydrophobic pocket. nih.gov Specific residues within the receptor, such as N276 and F294 in SSTR2, are considered key determinants for the high-affinity binding and selectivity of octapeptide analogs like octreotide. nih.govnih.gov
The N-acetylation of the D-Phe at the N-terminus of octreotide could potentially alter the interaction with the extracellular loops of the receptor, which are known to contribute to ligand binding and selectivity. nih.gov However, specific studies analyzing the key receptor residues for this compound recognition have not been published.
Agonist vs. Antagonist Functional Characterization
Once a ligand binds to a receptor, it can either activate it (agonist activity) or block it from being activated by endogenous ligands (antagonist activity). This functional activity is typically assessed in preclinical models using cell-based assays that measure downstream signaling pathways, such as the inhibition of adenylyl cyclase and reduction of cyclic AMP (cAMP) levels, which is the characteristic signaling outcome for SSTR2 activation. researchgate.net
Octreotide is a full agonist at SSTR2, meaning it binds to the receptor and triggers a robust inhibitory signal, mimicking the effect of natural somatostatin. wikipedia.orgfda.gov There is no published functional data to characterize whether this compound acts as an agonist or an antagonist at any of the somatostatin receptor subtypes. Given its structural similarity to the agonist octreotide, it would be hypothesized to also be an agonist, but its potency would be dependent on its binding affinity, which is currently unknown.
In Vitro Assays for Receptor Activation or Inhibition
No studies detailing the in vitro activity of this compound at somatostatin receptors or other potential targets were identified. To characterize its pharmacological profile, competitive binding assays would be necessary to determine its affinity (Ki or IC50 values) for the five known somatostatin receptor subtypes (SSTR1-5). Functional assays, such as those measuring GTPγS binding or receptor internalization, would be required to ascertain whether this compound acts as an agonist, antagonist, or has no functional activity at these receptors.
While research on other acetylated somatostatin analogs has suggested that N-terminal acetylation can result in prolonged and enhanced biological activities, with varied binding affinities across different tissues, such data is not available for this compound specifically. nih.gov
Assessment of Cellular Signaling Modulation
There is no available research on how this compound modulates cellular signaling pathways. For its parent compound, Octreotide, activation of SSTR2 is known to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and to modulate other pathways such as those involving ion channels and protein phosphatases. To understand the activity of this compound, studies measuring its effect on second messengers like cAMP and intracellular calcium, as well as its influence on key signaling proteins such as MAP kinases (e.g., ERK1/2), would be essential.
Mechanisms of Cellular Uptake and Internalization
The pathways through which cells internalize this compound have not been investigated. For Octreotide, some evidence suggests transport into hepatocytes via a bile acid carrier-mediated system. nih.gov However, the impact of N-terminal acetylation on this or other uptake mechanisms is unknown.
Receptor-Mediated Endocytosis Pathways (e.g., Clathrin-dependent, Caveolae-mediated)
No studies have been published that explore whether this compound undergoes receptor-mediated endocytosis. Research in this area would involve treating SSTR-expressing cells with the compound and using techniques like fluorescence microscopy to visualize its internalization. To identify the specific endocytic pathway, pharmacological inhibitors of clathrin-dependent and caveolae-mediated endocytosis, or the use of cell lines with specific gene knockouts for key proteins in these pathways, would be necessary.
Macropinocytosis
There is currently no information to suggest whether macropinocytosis is a relevant mechanism for the cellular uptake of this compound.
Influence of N-Terminal Acetylation on Cellular Permeation
The effect of the N-terminal acetyl group on the cellular permeation of this compound remains uncharacterized. Acetylation can alter a peptide's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can influence its ability to cross cell membranes. However, without experimental data, any discussion on this topic would be purely speculative.
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of N Acetyl Phe Octreotide
In Vitro Metabolic Stability Assessment in Biological Matrices
No specific data is available for the in vitro metabolic stability of N-Acetyl-Phe-Octreotide.
Enzymatic Degradation Pathways and Resistance
Information regarding the specific enzymatic degradation pathways of this compound is not available. In general, peptides are susceptible to degradation by proteases and peptidases present in biological matrices like plasma, liver microsomes, and hepatocytes. The primary degradation pathways for peptides often involve hydrolysis of peptide bonds by enzymes such as aminopeptidases, carboxypeptidases, and endopeptidases.
Influence of Chemical Modifications on Stability
The influence of the N-terminal acetylation on the metabolic stability of this compound has not been specifically reported. However, N-terminal acetylation is a common strategy employed to enhance the metabolic stability of peptides. This modification can protect peptides from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of a peptide chain. By blocking the free amino group at the N-terminus, acetylation can hinder the recognition and subsequent cleavage by these enzymes, potentially leading to a longer half-life in biological systems.
In Vivo Pharmacokinetic Profiling in Animal Models
There is no publicly available data on the in vivo pharmacokinetic profiling of this compound in any animal models.
Absorption and Distribution Studies
Specific studies detailing the absorption and distribution of this compound in animal models have not been published. The pharmacokinetic properties of peptides, including their absorption and distribution, are influenced by factors such as molecular weight, charge, lipophilicity, and susceptibility to enzymatic degradation.
Clearance Mechanisms and Excretion Routes (e.g., Renal, Hepatobiliary)
The clearance mechanisms and excretion routes for this compound have not been determined. For many peptides, clearance occurs through a combination of proteolytic degradation and renal and/or hepatobiliary excretion. The specific pathways for this compound would need to be investigated in dedicated preclinical studies.
Quantification Methods in Animal Biological Samples
While specific methods for the quantification of this compound in biological samples have not been described in the literature, it is likely that standard bioanalytical techniques would be applicable. These methods typically involve liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). Such techniques offer high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates. The development of a specific assay would require the synthesis of an appropriate internal standard and optimization of the chromatographic and mass spectrometric conditions.
In Vivo Pharmacodynamic Evaluation in Animal Models
As a derivative of octreotide (B344500), a well-established synthetic analogue of the natural hormone somatostatin (B550006), this compound is evaluated based on its interaction with somatostatin receptors (SSTRs) and subsequent physiological effects. nih.govmdpi.com Preclinical animal models are indispensable for characterizing its pharmacodynamic profile, providing insights into its therapeutic potential. The N-acetylation of the N-terminal D-phenylalanine residue represents a key structural modification from the parent compound, octreotide, potentially influencing its stability, receptor binding, and in vivo activity.
The pharmacodynamic effects of this compound are initiated by its binding to somatostatin receptors, which are G-protein-coupled receptors expressed in various tissues, including many neuroendocrine tumors (NETs). researchgate.netnih.gov Receptor occupancy studies in animal models are critical to determine the extent and duration of target engagement. These studies often utilize radiolabeled versions of the compound to non-invasively quantify receptor binding in target tissues over time using imaging techniques like Positron Emission Tomography (PET).
While direct receptor occupancy data for this compound is not extensively published, the principles are derived from studies on closely related somatostatin analogues. For instance, investigations using PET radiotracers like ⁶⁸Ga-DOTATOC in animal models of neuroendocrine tumors have demonstrated a method to measure SSTR expression and occupancy levels. nih.gov Such studies reveal that a higher degree of receptor occupancy by the therapeutic agent correlates with a stronger pharmacodynamic response. nih.gov
The structural characteristics of this compound, particularly the presence of a phenylalanine residue, are significant for its receptor interaction profile. Research on other octreotide analogues has shown that substituting certain amino acids can considerably affect binding affinity for different SSTR subtypes. nih.gov Notably, the replacement of tyrosine with phenylalanine has been found to be crucial for enhancing affinity for the sst3 subtype, potentially by up to 30-fold. researchgate.netnih.gov Octreotide itself has a high affinity for SSTR2 and SSTR5, and a moderate affinity for SSTR3. mdpi.comresearchgate.net The N-acetylation could further modify this binding profile and the ligand's retention time on the receptor, which are key determinants of its biological activity.
Table 1: Comparative Binding Affinities (IC₅₀ nM) of Somatostatin Analogues for Human SSTR Subtypes
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
|---|---|---|---|---|---|
| Somatostatin-14 | 1.2 | 0.2 | 0.6 | 1.5 | 0.8 |
| Octreotide | >1000 | 0.6 | 45 | >1000 | 7.1 |
| Y-DOTA-octreotide | >1000 | 2.2 | 3.5 | >1000 | 23 |
| Ga-DOTA-[Tyr³]-octreotate | >10000 | 0.2 | 2360 | >10000 | 1290 |
Data synthesized from multiple sources. researchgate.netnih.govresearchgate.net This table illustrates how structural modifications affect receptor affinity. The specific profile for this compound would require direct experimental determination.
A primary pharmacodynamic effect of somatostatin analogues is the inhibition of various endocrine and exocrine secretions. nih.govmdpi.com Preclinical animal studies on octreotide have extensively documented these effects, which serve as a predictive model for the activity of this compound.
Growth Hormone (GH) Secretion: Octreotide is a potent inhibitor of growth hormone release. nih.gov In studies involving hypophysectomized rats, octreotide significantly reduced body weight gain and suppressed the increase in serum Insulin-Like Growth Factor I (IGF-I) induced by human growth hormone (hGH). nih.gov Further studies in female rats demonstrated that octreotide administration led to a reduction in plasma GH levels. nih.gov As an analogue, this compound is expected to exhibit similar inhibitory effects on the GH/IGF-I axis by acting on SSTRs in the pituitary gland.
Gastric Acid Secretion: Somatostatin and its analogues play a crucial role in regulating gastrointestinal function. Octreotide has been shown to considerably inhibit pentagastrin-stimulated gastric acid secretion. nih.gov In a study on ponies, the administration of octreotide resulted in a significant and sustained increase in gastric fluid pH, indicating a reduction in acidity. nih.gov Similarly, in a canine model, octreotide infusion was more effective than surgical pyloric exclusion at reducing the volume of gastrointestinal secretions entering the duodenum. nih.gov These antisecretory actions are mediated by binding to SSTRs in the gastrointestinal tract, which leads to a decreased release of secretagogues like gastrin and direct inhibition of secretory cells. nih.govdroracle.ai this compound is hypothesized to share this mechanism of action.
Table 2: Summary of Octreotide's Effects on Secretion Pathways in Animal Models
| Secretion Pathway | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Growth Hormone / IGF-I | Hypophysectomized Rats | Inhibition of hGH-induced IGF-I generation and body weight gain | nih.gov |
| Gastric Acid | Ponies | Increased gastric fluid pH (>5.0) for several hours | nih.gov |
Xenograft models, where human tumor cells are implanted into immunocompromised animals, are fundamental for evaluating the anticancer potential of compounds like this compound. These models are particularly relevant for neuroendocrine tumors that overexpress SSTRs. researchgate.net The uptake and retention of a radiolabeled version of the compound in the tumor provide a measure of its tumor-targeting ability.
Studies with various radiolabeled octreotide analogues have consistently shown high and specific uptake in SSTR-positive tumors. researchgate.netnih.gov For example, preclinical evaluations of novel ¹¹¹In-labeled octreotide analogues in rats with implanted AR4-2J tumors (a somatostatin receptor-expressing cell line) demonstrated tumor uptake that was at least two-fold higher than the clinically used standard, [¹¹¹In-DOTA]-TOC. researchgate.net In another study, non-radiolabeled octreotide significantly inhibited the growth of human breast (ZR-75-1) and pancreatic (MiaPaCa) tumors in nude mice, with autoradiography confirming that a high percentage of the ZR-75-1 tumors were SSTR-positive. nih.gov
The efficiency of tumor uptake and the duration of retention are influenced by the compound's affinity for SSTR subtypes expressed on the tumor and its pharmacokinetic properties. researchgate.net The structural modification in this compound could alter these characteristics, potentially leading to enhanced tumor targeting or retention compared to the parent molecule. The evaluation in xenograft models is crucial to determine if these structural changes translate into improved efficacy for diagnostic imaging or targeted radiotherapy. researchgate.net
Table 3: Tumor Uptake of Radiolabeled Somatostatin Analogues in Preclinical Xenograft Models
| Radiopharmaceutical | Tumor Model (Cell Line) | Animal Model | Key Finding |
|---|---|---|---|
| [¹¹¹In]-DOTA-NOC-ATE | AR4-2J (Rat Pancreatic) | Lewis Rats | >2-fold higher tumor uptake compared to [¹¹¹In-DOTA]-TOC |
| [¹¹¹In]-DOTA-BOC-ATE | AR4-2J (Rat Pancreatic) | Lewis Rats | Significantly higher tumor uptake and lower kidney retention vs. [¹¹¹In-DOTA]-TOC |
| Octreotide (unlabeled) | ZR-75-1 (Human Breast) | Nude Mice | Significant inhibition of tumor growth; 71% of tumors were SSTR-positive |
This table presents data for octreotide analogues to illustrate the methodology and potential outcomes for this compound evaluation. researchgate.netnih.gov
Understanding the relationship between pharmacokinetics (PK), which describes the concentration of a drug in the body over time, and pharmacodynamics (PD), which describes the drug's biological effect, is essential for optimizing its therapeutic potential. In preclinical settings, this involves correlating plasma concentrations of this compound with its effects on receptor occupancy, hormone secretion, and tumor growth.
For somatostatin analogues, the PK/PD relationship is often direct and quantifiable. For example, a study on microencapsulated octreotide acetate (B1210297) established a clear link between its serum concentration profile and the sustained suppression of IGF-1 levels. nih.gov The prolonged release formulation ensured that octreotide concentrations remained above a therapeutic threshold, leading to a durable pharmacodynamic effect. nih.gov
A more direct PK/PD link was established in a neuroendocrine tumor animal model, where quantitative SSTR imaging was used to assess receptor occupancy by octreotide. nih.gov The study found that an increased fractional receptor occupancy (a PK/PD parameter) resulted in a decreased tumor proliferation rate (a PD outcome). nih.gov This demonstrates that achieving and maintaining sufficient receptor saturation is directly linked to the antiproliferative effect of the drug.
For this compound, preclinical studies would aim to establish a similar relationship. Key PK parameters such as elimination half-life and clearance would be correlated with PD endpoints like the inhibition of growth hormone or the reduction in tumor volume in xenograft models. This integrated PK/PD modeling allows for the prediction of an effective in vivo activity profile and is crucial for the compound's further development.
Advanced Research Applications and Methodologies Utilizing N Acetyl Phe Octreotide
Development of Radiolabeled N-Acetyl-Phe-Octreotide for Molecular Imaging Research
The development of radiolabeled peptides for molecular imaging is a multistep process that begins with the synthesis of the peptide, followed by conjugation with a chelator, radiolabeling with a suitable radionuclide, and rigorous preclinical evaluation. thno.org For a compound like this compound to be used in PET or SPECT imaging, it would first be conjugated with a chelating agent (e.g., DOTA, DTPA, NOTA) that can stably bind a metallic radionuclide. This functionalized peptide then serves as a precursor for radiolabeling.
PET imaging offers high sensitivity and spatial resolution, making it a preferred modality for oncological imaging. e-century.us Various positron-emitting radionuclides have been successfully used to label octreotide (B344500) analogs, each with distinct characteristics that influence its suitability for specific applications.
Gallium-68 (⁶⁸Ga): ⁶⁸Ga is a generator-produced radionuclide that has become a mainstay for SSTR imaging. e-century.us Chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are conjugated to the peptide, and labeling with ⁶⁸Ga is typically efficient, resulting in tracers like ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC. nih.gove-century.us These tracers have largely superseded older imaging agents due to the superior image quality of PET. e-century.us
Fluorine-18 (¹⁸F): With a longer half-life of approximately 110 minutes, ¹⁸F allows for centralized production and distribution, as well as imaging at later time points. researchgate.net Labeling peptides with ¹⁸F is often more complex than with metallic radionuclides and may involve the synthesis of an ¹⁸F-labeled synthon which is then conjugated to the peptide. researchgate.net A facile method has been developed based on the chelation of ¹⁸F-aluminum fluoride (B91410) (Al¹⁸F) by a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator conjugated to octreotide. researchgate.netbohrium.com This one-pot method simplifies the process, making ¹⁸F-labeling more accessible. researchgate.net
Copper-64 (⁶⁴Cu): The half-life of ⁶⁴Cu (12.7 hours) is well-suited for following the slower pharmacokinetic profiles of larger molecules or for logistical convenience. researchgate.net Like ⁶⁸Ga, ⁶⁴Cu is chelated by agents such as DOTA, enabling the development of PET tracers for SSTR imaging.
Zirconium-89 (⁸⁹Zr): Possessing a long half-life of 3.27 days, ⁸⁹Zr is ideal for tracking molecules with very slow biological clearance, such as antibodies or nanoparticles. researchgate.netcornell.edu Research has demonstrated a chelator-free approach for labeling paramagnetic liposomes conjugated with octreotide, taking advantage of ⁸⁹Zr's oxophilicity. researchgate.netcornell.edu
| Radionuclide | Common Chelator | Key Characteristics | Representative Labeled Analog |
| Gallium-68 (⁶⁸Ga) | DOTA | Generator-produced; short half-life (68 min); high-resolution PET imaging. e-century.us | ⁶⁸Ga-DOTATATE, ⁶⁸Ga-DOTATOC nih.gov |
| Fluorine-18 (¹⁸F) | NOTA (for Al¹⁸F) | Cyclotron-produced; longer half-life (110 min); allows centralized production. researchgate.net | Al¹⁸F-NOTA-Octreotide researchgate.netbohrium.com |
| Copper-64 (⁶⁴Cu) | DOTA | Cyclotron-produced; intermediate half-life (12.7 h); suitable for delayed imaging. researchgate.net | ⁶⁴Cu-DOTATATE wikipedia.org |
| Zirconium-89 (⁸⁹Zr) | DFO, or chelator-free | Long half-life (3.27 days); ideal for tracking agents with slow pharmacokinetics. researchgate.net | ⁸⁹Zr-DFO-Octreotide researchgate.net |
SPECT remains a widely available and valuable imaging technology. The development of octreotide-based radiopharmaceuticals for SPECT was a significant advance in neuroendocrine tumor imaging.
Indium-111 (¹¹¹In): ¹¹¹In-pentetreotide (OctreoScan®) was the first widely adopted radiolabeled somatostatin (B550006) analog for clinical use. wikipedia.orgemory.eduradiopaedia.org The peptide is conjugated with the chelator DTPA (diethylenetriaminepentaacetic acid) to stably bind ¹¹¹In. nih.govradiopaedia.org This agent binds with high affinity to SSTR subtypes 2 and 5. nih.gov
Technetium-99m (⁹⁹mTc): As the most common radionuclide in diagnostic nuclear medicine, ⁹⁹mTc offers excellent imaging characteristics and is readily available from a generator. Labeling peptides with ⁹⁹mTc often involves specific chelators such as HYNIC (6-hydrazinonicotinamide). nih.gov For example, a HYNIC-conjugated octreotide analog was successfully labeled with ⁹⁹mTc using EDDA and tricine (B1662993) as coligands, achieving high radiochemical purity (>95%). nih.gov
| Radionuclide | Common Chelator | Key Characteristics | Representative Labeled Analog |
| Indium-111 (¹¹¹In) | DTPA | Long half-life (2.8 days); well-established for clinical imaging; allows for delayed imaging. e-century.us | ¹¹¹In-DTPA-Octreotide (OctreoScan®) emory.eduradiopaedia.org |
| Technetium-99m (⁹⁹mTc) | HYNIC | Generator-produced; ideal half-life (6 hours); widely available and cost-effective. nih.gov | ⁹⁹mTc-HYNIC-NATE nih.gov |
Before a new radiotracer can be considered for human use, it must undergo extensive preclinical evaluation in animal models. This step is crucial for assessing its in vivo behavior, targeting efficacy, and imaging characteristics. Tumor-bearing rodents (mice or rats) are typically used, with tumors derived from cell lines that express SSTRs, such as the AR42J rat pancreatoma cell line. researchgate.netnih.gov
Small-animal PET/CT or SPECT/CT scanners are used to acquire images over time after injection of the radiotracer. researchgate.netnih.gov These studies provide visual confirmation of tumor uptake and allow for the assessment of tracer distribution throughout the body. For example, small-animal PET/CT scans of mice bearing AR42J tumors injected with an ¹⁸F-labeled NOTA-octreotide analog showed excellent tumor delineation and high preferential accumulation in the tumor. researchgate.net Similarly, SPECT imaging in rats with C6 glioma tumors using a ¹⁷⁷Lu-labeled DOTA-peptide demonstrated effective tumor uptake. researchgate.net These imaging studies are essential for confirming that the tracer localizes to the target tissue and provides a clear signal against background tissues.
Quantitative biodistribution studies complement the visual data from imaging. These studies involve dissecting tissues and organs from animals at various time points after injection of the radiotracer and measuring the radioactivity in each sample using a gamma counter. uni-mainz.de The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Vitro Studies: Before animal studies, the affinity of the new compound for its target receptor is determined using cell membrane preparations or whole cells. For instance, the binding affinity of a ⁹⁹mTc-labeled octreotide analog was determined in AR42J cell membranes, confirming high affinity for SSTR2. nih.gov Internalization studies using live cells, such as SSTR2-expressing AR42J cells, are also performed to confirm that the radioligand is taken up by the target cells. researchgate.netnih.gov
In Vivo Studies: Biodistribution studies in animal models provide critical data on the tracer's uptake and clearance. High uptake in the tumor and low uptake in non-target tissues are desirable. For an ¹⁸F-labeled octreotide analog, biodistribution studies at 2 hours post-injection showed a high tumor uptake of 28.3 ± 5.2 %ID/g. researchgate.net This uptake was significantly reduced when an excess of unlabeled peptide was co-injected, demonstrating that the accumulation was receptor-specific. researchgate.netnih.gov These studies also reveal the primary clearance pathways; most octreotide analogs are cleared rapidly by the kidneys, leading to high radioactivity in the kidneys and bladder. researchgate.netemory.edunih.gov
| Radiotracer | Animal Model | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Time Point |
| ¹⁸F-IMP466 (NOTA-Octreotide) | AR42J Tumor-Bearing Mice | 28.3 ± 5.2 | Kidneys: 10.0 ± 1.3 | 2 h |
| ⁹⁹mTc-HYNIC-NATE | AR4-2J Tumor-Bearing Rats | 1.33 ± 0.23 | Pancreas: 2.11 ± 0.34 | 4 h |
| ¹¹¹In-labeled Analog 1 | AR4-2J Tumor-Bearing Rats | ~25 | Kidneys: ~10 | 4 h |
| ¹⁷⁷Lu-DOTA-Peptide 2 | C6 Tumor-Bearing Rats | 7.3 | Kidneys: 2.5 | 4 h |
Data synthesized from multiple preclinical studies. researchgate.netresearchgate.netnih.gov
This compound as a Molecular Probe for Receptor Studies
Beyond in vivo imaging, modified peptides serve as powerful tools for studying receptor biology at the cellular and subcellular levels. By replacing the radionuclide with a fluorescent molecule, researchers can create probes for high-resolution optical imaging techniques.
Fluorescently labeling this compound would enable its use in a variety of cellular imaging applications, including fluorescence microscopy, flow cytometry, and in vivo confocal laser-scanning microscopy. nih.gov These techniques allow for the direct visualization of receptor distribution, trafficking, and drug-receptor interactions in living cells and tissues. nih.gov
For example, an octreotate analog was labeled with 5-carboxy-fluorescein (B8004290) (OcF) to create an optical imaging agent. nih.gov The affinity of this fluorescent probe for SSTR2 was confirmed in vitro, with a 50% inhibitory concentration (IC₅₀) of 6.2 nmol, which was comparable to clinically used radiolabeled octreotide analogs. nih.gov When applied to SSTR-positive AR42J cells, the fluorescent probe allowed for clear visualization of receptor binding using fluorescence microscopy. nih.gov Such probes are invaluable for studying the biological consequences of receptor activation and for screening new therapeutic compounds in a high-throughput manner. nih.gov
Conceptual Applications in Targeted Drug Delivery Systems (Preclinical Development)
The overexpression of somatostatin receptors on the surface of various cancer cells, particularly neuroendocrine tumors, provides a distinct target for therapeutic intervention. nih.gov this compound, as a stable somatostatin analogue, is an excellent candidate to serve as a homing device in targeted drug delivery systems, specifically in the design of Peptide-Drug Conjugates (PDCs).
Peptide-Drug Conjugate (PDC) Design Principles
A Peptide-Drug Conjugate is a sophisticated therapeutic construct designed to deliver a potent cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues. nih.gov This approach enhances the therapeutic window of the cytotoxic drug. The design of a PDC based on this compound involves three critical components: the peptide, the linker, and the cytotoxic payload.
Homing Peptide (this compound): This component is responsible for the targeted delivery of the entire conjugate. This compound binds with high affinity to SSTRs on tumor cells. Upon binding, the entire PDC-receptor complex is internalized into the cell, a process known as receptor-mediated endocytosis. nih.gov
Cytotoxic Payload: This is the pharmacologically active component of the PDC, responsible for killing the cancer cell. The choice of payload is critical; it must be highly potent, as only a small amount will be delivered to each cell. Examples of payloads used in PDC development include microtubule inhibitors or DNA-damaging agents.
| Component | Example Moiety | Function |
|---|---|---|
| Homing Peptide | This compound | Targets SSTR-expressing cancer cells for selective binding and internalization. |
| Linker | Valine-Citulline (Val-Cit) dipeptide | A protease-cleavable linker that is stable in the bloodstream but is cleaved by intracellular enzymes (e.g., Cathepsin B) to release the payload inside the target cell. nih.gov |
| Cytotoxic Payload | Doxorubicin (B1662922) or a Cryptophycin analogue | A highly potent anticancer agent that induces cell death upon release within the tumor cell. nih.govacs.org |
Targeted Delivery to SSTR-Expressing Cells in Preclinical Models
The efficacy of a conceptually designed this compound PDC would be rigorously evaluated in preclinical models before any consideration for clinical trials. These studies are essential to demonstrate proof-of-concept, assess antitumor activity, and understand the pharmacokinetic and biodistribution profiles of the conjugate.
Preclinical evaluation typically involves in vitro and in vivo models.
In Vitro Studies: The PDC is tested on cancer cell lines that have varying levels of SSTR expression. These studies confirm that the conjugate can selectively kill cells that express the target receptor while having minimal effect on SSTR-negative cells. Receptor binding affinity and internalization rates are also quantified. nih.gov
In Vivo Studies: The most common in vivo models are xenograft studies, where human tumor cells are implanted into immunocompromised mice. nih.gov Once tumors are established, the animals are treated with the this compound PDC. The primary endpoints of these studies are the inhibition of tumor growth and the assessment of toxicity. Biodistribution studies, often using a version of the conjugate labeled with a fluorescent dye or a radioisotope, are performed to visualize the accumulation of the PDC in the tumor versus other organs like the liver and kidneys. nih.govsnmjournals.org These studies provide critical data on the targeting efficiency and clearance patterns of the conjugate. nih.gov
For instance, a study might involve mice bearing xenografts of a human pancreatic cancer cell line known to overexpress SSTR2. acs.org The mice would be treated with the this compound PDC, and tumor volume would be measured over time and compared to control groups receiving the unconjugated payload or a vehicle solution. A successful outcome would show significant tumor regression in the PDC-treated group with no signs of major systemic toxicity. nih.gov
| Study Aspect | Methodology | Objective |
|---|---|---|
| Animal Model | Immunocompromised mice with subcutaneous xenografts of SSTR2-positive human neuroendocrine tumor cells (e.g., AR42J or AtT20). nih.govnih.gov | To create a relevant biological system to test the in vivo efficacy of the targeted therapy. |
| Treatment Groups | 1. This compound PDC 2. Unconjugated cytotoxic payload 3. Vehicle control (saline) 4. PDC with a scrambled (non-targeting) peptide | To compare the antitumor effect of the targeted conjugate against controls and to demonstrate that the targeting peptide is essential for its activity. |
| Primary Endpoint | Measurement of tumor volume over time; overall survival. | To quantify the antitumor efficacy of the PDC. |
| Secondary Endpoint | Biodistribution analysis using a labeled version of the PDC; monitoring of animal body weight and general health. | To confirm tumor-specific accumulation and assess systemic toxicity. |
Structure Activity Relationship Sar and Analog Development for N Acetyl Phe Octreotide
Impact of N-Terminal Acetylation on Somatostatin (B550006) Receptor Interactions
N-terminal (Nα-terminal) acetylation is a widespread modification in proteins and peptides that can significantly influence their stability, folding, and biological interactions. The addition of an acetyl group to the N-terminal amino acid, in this case, Phenylalanine (Phe) in octreotide (B344500), neutralizes the positive charge of the terminal amino group.
While direct studies on N-Acetyl-Phe-Octreotide's binding affinity are not extensively published, the general effects of N-terminal acetylation suggest several potential impacts:
Conformational Changes: The acetyl group can alter the peptide's backbone conformation. This could potentially influence the orientation of key amino acid side chains that are crucial for receptor binding.
Stability: Acetylation can protect peptides from degradation by aminopeptidases, which could increase the compound's biological half-life.
Hydrophobicity: The introduction of an acetyl group increases the hydrophobicity of the N-terminus. This alteration might affect how the peptide interacts with the binding pocket of the somatostatin receptors.
In molecular modeling studies of somatostatin, N-terminal acetylation is sometimes used to neutralize terminal charges to better simulate the peptide's core structure for docking calculations with receptors. nih.gov However, without empirical data on this compound's affinity for SSTR subtypes, the precise impact of this specific modification on receptor interaction remains theoretical.
Systematic Modifications and Their Effects on Affinity and Selectivity
The development of octreotide analogs has involved numerous systematic modifications to enhance receptor affinity, selectivity, and pharmacokinetic properties. These changes provide insight into the chemical features essential for potent SSTR interaction.
Chelator Conjugation: The addition of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) to the N-terminus allows for radiolabeling, which is crucial for imaging and therapy. These modifications can significantly alter binding affinity. For instance, substituting DTPA with DOTA in an octreotide molecule was found to improve the binding affinity for SSTR3 by 14-fold. nih.gov
Amino Acid Substitution: Replacing Phe at position 3 with Tyr ([Tyr3]-octreotide) is a common modification. Interestingly, studies have shown that the Phe3-containing compounds (like standard octreotide) have a much higher affinity for SSTR3 than their Tyr3-containing counterparts. nih.gov
Metal Labeling: The choice of the radiometal itself influences receptor affinity. For example, Ga-DOTA-[Tyr3]-octreotate binds to SSTR2 with a considerably higher affinity (IC50 of 0.2 nM) compared to its Y-labeled equivalent (IC50 of 1.6 nM). nih.gov
Ring Size Modification: The disulfide bridge between Cys2 and Cys7 is critical for maintaining the active conformation. Altering the size of this cyclic structure, for instance by replacing cysteine with homocysteine, can change the backbone conformation and, consequently, the receptor binding profile and selectivity.
| Modification Type | Specific Change | Effect on Receptor Affinity | Reference |
|---|---|---|---|
| Chelator Substitution | Replacing DTPA with DOTA | 14-fold improvement in SSTR3 binding affinity | nih.gov |
| Amino Acid Substitution | Replacing Tyr3 with Phe3 | Up to 30-fold improvement in SSTR3 affinity | nih.gov |
| Metal Labeling | Using Gallium (Ga) vs. Yttrium (Y) in DOTA-[Tyr3]-octreotate | Ga-labeled compound shows significantly higher affinity for SSTR2 (IC50: 0.2 nM vs 1.6 nM) | nih.gov |
| Metal Labeling | Labeling with Yttrium (Y) | Increased binding affinity for SSTR3 and SSTR5 in several analogs | nih.gov |
Role of Specific Amino Acid Residues in Receptor Recognition and Function
The biological activity of octreotide is dictated by the specific interactions between its amino acid residues and the somatostatin receptors, particularly SSTR2, for which it has a high affinity. mdpi.com The core pharmacophore responsible for this interaction is the β-turn sequence of Phe-D-Trp-Lys-Thr.
(D)-Phe1: The N-terminal D-Phenylalanine is involved in interactions within the receptor's binding pocket. researchgate.net Its aromatic side group may also serve to protect the nearby disulfide bridge from enzymatic degradation.
Phe3: This residue engages in an edge-face pi-pi interaction with a tyrosine residue (Y205) in the SSTR2 receptor. researchgate.net
(D)-Trp4 & Lys5: These two residues are considered the most critical for receptor binding and activation. The indole (B1671886) side chain of D-Trp and the amino group of the Lys side chain form essential hydrogen bonds and hydrophobic interactions deep within the receptor's binding pocket. researchgate.net
Thr6: The threonine at position 6 interacts with a glutamine residue (Q102) in SSTR2, an interaction that appears to be important for ligand selectivity between SSTR subtypes. researchgate.net
| Residue | Position | Role in Receptor Interaction | Reference |
|---|---|---|---|
| (D)-Phe | 1 | Interacts with binding pocket; may sterically protect the disulfide bridge. | researchgate.net |
| Phe | 3 | Forms edge-face pi-pi interaction with Y205 of SSTR2. | researchgate.net |
| (D)-Trp | 4 | Essential for binding and activation; indole side chain forms key interactions. | researchgate.net |
| Lys | 5 | Essential for binding and activation; side-chain amino group forms key interactions. | researchgate.net |
| Thr | 6 | Interacts with Q102 of SSTR2, contributing to ligand selectivity. | researchgate.net |
Comparative Analysis with Other Octreotide Analogs and Peptidomimetics
This compound belongs to a broad family of somatostatin analogs (SSAs), each with a distinct profile of receptor affinity and clinical utility. The first generation of SSAs, including octreotide and lanreotide, primarily target SSTR2.
Octreotide: Exhibits high affinity for SSTR2, moderate affinity for SSTR5, and weak affinity for SSTR3. mdpi.comresearchgate.net It has negligible binding to SSTR1 and SSTR4. mdpi.com
Lanreotide: Has a binding profile similar to octreotide, with a high affinity for SSTR2 and a slightly more pronounced affinity for SSTR5. mdpi.com
Pasireotide (B1678482) (SOM230): A second-generation SSA, pasireotide has a broader binding profile. It shows very high affinity for SSTR5, high affinity for SSTR2 and SSTR3, and moderate affinity for SSTR1, making it a pan-somatostatin analog. mdpi.com
Radiolabeled Analogs (e.g., DOTA-TATE): These peptidomimetics are designed for diagnostics and peptide receptor radionuclide therapy (PRRT). Their binding affinities are modulated by the chelator and the radiometal, but they are designed to retain high affinity, primarily for SSTR2. nih.gov
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
|---|---|---|---|---|---|---|
| Octreotide | >1000 | 0.67 - 3.62 | Moderate Affinity | >1000 | Moderate Affinity | mdpi.comresearchgate.netnih.gov |
| Lanreotide | Negligible | High Affinity | Low Affinity | Low Affinity | High Affinity (16 nM for Y-DOTA-Lanreotide) | nih.govmdpi.com |
| Pasireotide | Moderate Affinity | High Affinity | High Affinity | >100 | Very High Affinity | mdpi.com |
Design Principles for Modulating Preclinical Pharmacokinetic Profiles
A primary goal in the development of somatostatin analogs was to overcome the extremely short half-life (1-3 minutes) of the natural hormone. fda.gov Several key design principles have been successfully employed to create stable and long-acting compounds.
Metabolic Stabilization: The native somatostatin peptide is rapidly degraded by peptidases. Key modifications in octreotide confer stability:
Inclusion of a D-amino acid ((D)-Trp), which is resistant to standard peptidase cleavage.
Cyclization via a disulfide bond, which restricts the molecule's conformation and protects it from exopeptidases.
Reduction of the C-terminal carboxyl group to an alcohol (Threoninol), further enhancing stability.
Depot Formulations: To extend the duration of action from hours to weeks, long-acting release (LAR) formulations were developed. These formulations encapsulate the peptide in biodegradable polymer microspheres (e.g., poly(lactic-co-glycolic acid), PLGA). Following intramuscular injection, the microspheres slowly degrade, releasing the drug over an extended period, typically 4 weeks. fda.gov
Future Directions in N Acetyl Phe Octreotide Research
Elucidating Novel Receptor-Mediated Signaling Pathways
The primary mechanism of action for octreotide (B344500) involves its binding to somatostatin (B550006) receptors (SSTRs), particularly subtypes SSTR2 and SSTR5. nih.govnih.gov This interaction triggers a cascade of intracellular events, including the inhibition of adenylate cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways. nih.gov Future research on N-Acetyl-Phe-Octreotide will likely investigate how the N-terminal acetylation impacts these established signaling cascades.
A key research question is whether this modification alters the binding affinity or selectivity for different SSTR subtypes. Even minor structural changes can influence receptor-ligand interactions, potentially leading to biased agonism, where a ligand preferentially activates certain downstream pathways over others. nih.gov Elucidating these nuances is critical, as different signaling pathways can mediate distinct cellular responses, such as apoptosis or inhibition of hormone secretion. nih.gov Investigations may reveal that this compound engages novel or previously uncharacterised signaling partners, expanding the understanding of somatostatin analog pharmacology.
Advancements in Synthetic Methodologies for Complex Analogs
The synthesis of octreotide and its analogs has traditionally been achieved through both solution-phase and solid-phase peptide synthesis (SPPS). google.com SPPS, in particular, offers a convenient and generally applicable method for creating analogs. nih.gov Future work will focus on refining these techniques to produce more complex and diverse analogs of this compound.
One area of advancement is the use of multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), in a solid-phase context. researchgate.net This approach allows for the rapid generation of a library of diverse peptide macrocycles, introducing modifications that are difficult to achieve with standard methods. researchgate.net Furthermore, developing more efficient methods for cyclization and for the introduction of non-natural or modified amino acids will be crucial. researchgate.net These advancements will enable the synthesis of this compound derivatives with enhanced stability, tailored receptor selectivity, and novel functionalities.
Integration with Advanced Preclinical Imaging Modalities
Radiolabeled somatostatin analogs are cornerstones in the imaging of neuroendocrine tumors (NETs) through a technique known as somatostatin receptor scintigraphy (SRS) or Octreotide scanning. nih.gov These scans typically utilize single-photon emission computed tomography (SPECT). nih.gov The future of preclinical imaging lies in the integration of this compound with more advanced and multi-modal imaging platforms.
Combining high-resolution anatomical modalities like computed tomography (CT) or magnetic resonance imaging (MRI) with highly sensitive functional techniques like positron emission tomography (PET) or SPECT is becoming more common. wikipedia.orgmrsolutions.com Future research will likely involve chelating this compound with positron-emitting radionuclides (e.g., Gallium-68) for use in PET/CT or PET/MRI systems. nih.gov This integration provides a more complete picture by overlaying functional data onto detailed anatomical structures, potentially improving the localization and characterization of tissues expressing the target receptors. wikipedia.org
Table 1: Overview of Preclinical Imaging Modalities
| Modality | Principle | Type | Strengths |
|---|---|---|---|
| PET | Detects gamma rays from positron-emitting radionuclides. | Molecular | High sensitivity, quantitative. |
| SPECT | Detects gamma rays from single-photon emitting isotopes. | Molecular | Widely available, cost-effective. |
| CT | Uses X-rays to create cross-sectional images. | Anatomical | High spatial resolution, fast. |
| MRI | Uses magnetic fields and radio waves to image tissues. | Anatomical | Excellent soft-tissue contrast, no ionizing radiation. |
| Optical Imaging | Detects light from fluorescent or bioluminescent probes. | Molecular | High throughput, cost-effective. |
Exploration of this compound in Non-Oncological Research Models
While the primary application of somatostatin analogs is in oncology for the management of NETs, their utility is expanding into other areas. nih.gov The inhibitory effects of these peptides on various hormones and secretions suggest potential applications in immunology and the management of chronic inflammatory conditions. nih.govnih.gov
Future research is poised to explore the effects of this compound in non-oncological models. This could include investigating its role in autoimmune diseases, where somatostatin receptors are known to be expressed on immune cells, or in metabolic disorders like diabetes, given its potent inhibition of insulin (B600854) and glucagon. nih.govbiophysics.org The potential modification in receptor affinity or signaling pathways induced by N-acetylation could offer a more targeted or potent effect in these non-cancer-related conditions, opening up new avenues for therapeutic development.
Computational Chemistry and Molecular Dynamics Simulations in Peptide Design
The design of novel peptide-based therapeutics is increasingly driven by computational approaches. biophysics.org Techniques like molecular dynamics (MD) simulations and flexible docking are powerful tools for predicting how a peptide will bind to its target receptor and for screening virtual libraries of potential analogs. frontiersin.orgrsc.org
For this compound, computational chemistry will be instrumental in designing the next generation of analogs. MD simulations can be used to study the conformational stability of the peptide and its analogs in solution and when bound to different SSTR subtypes. nih.govplos.org These simulations provide insights into the key molecular interactions that govern binding affinity and selectivity. nih.gov By using in silico methods, researchers can rationally design modifications to the this compound backbone or side chains to enhance desired properties before undertaking costly and time-consuming chemical synthesis and experimental validation. nih.gov This computational-first approach accelerates the discovery process for peptides with improved therapeutic profiles. frontiersin.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Octreotide |
| Somatostatin |
| Adenosine monophosphate (AMP) |
| Diethylenetriaminepentaacetic acid (DTPA) |
| Everolimus |
| Gallium-68 |
| Glucagon |
| Indium-111 |
| Insulin |
| Lanreotide |
| Pasireotide (B1678482) |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing N-Acetyl-Phe-Octreotide in academic research?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with acetylation of the phenylalanine residue. Characterization requires reverse-phase HPLC for purity assessment and mass spectrometry (MS) for molecular weight confirmation. Critical parameters include protecting group strategies, trifluoroacetate counterion removal, and validation against USP reference standards . Experimental protocols should detail reagent ratios, coupling efficiency metrics, and purification thresholds to ensure reproducibility .
Q. How is this compound used in receptor-binding assays to study somatostatin receptor (SSTR) subtypes?
- Methodological Answer : Competitive binding assays using radiolabeled octreotide analogues (e.g., ⁶⁸Ga-DOTATATE) are standard. Researchers must include controls for nonspecific binding (e.g., excess unlabeled peptide) and validate receptor subtype selectivity via transfected cell lines. Data should report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey-Kramer post hoc analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in model physiology (e.g., murine vs. primate) or assay sensitivity. A tiered approach is recommended:
Cross-validation : Compare data from LC-MS/MS (plasma stability) and PET imaging (tissue distribution).
Meta-analysis : Pool datasets using standardized metrics (e.g., AUC, clearance rates) and apply mixed-effects models to account for inter-study variability .
Mechanistic studies : Investigate metabolic pathways (e.g., protease degradation) using isotopic labeling .
Q. What strategies optimize the stability of this compound in in vivo studies while minimizing chemical modifications?
- Methodological Answer :
- Formulation : Use lyophilized peptides with cryoprotectants (e.g., trehalose) to prevent aggregation.
- Storage : Maintain −80°C storage in argon-flushed vials to limit oxidation.
- Analytical rigor : Monitor degradation via size-exclusion chromatography (SEC) and circular dichroism (CD) spectroscopy. Publish raw data spectra in supplemental materials to enhance transparency .
Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics of this compound?
- Methodological Answer :
- Pilot studies : Identify subtherapeutic, therapeutic, and toxic ranges using log-dose increments.
- Modeling : Apply Hill equations or allometric scaling to predict interspecies differences.
- Reporting : Include dose-normalized AUC plots and statistical power calculations (e.g., ≥80% power for α=0.05) in results. Avoid Fisher’s LSD tests; use Bonferroni corrections for multiple comparisons .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing contradictory binding affinity data in this compound studies?
- Methodological Answer :
- Bayesian hierarchical modeling : Accounts for variability across labs by pooling data while preserving study-specific effects.
- Sensitivity analysis : Test robustness of conclusions to outlier exclusion or assay variability thresholds (e.g., CV >15%).
- Open data : Share raw binding curves and fitting parameters via repositories like Zenodo to facilitate reanalysis .
Q. How can researchers ensure reproducibility when using this compound as a reference standard in multicenter trials?
- Methodological Answer :
- Standard operating procedures (SOPs) : Document batch-specific activity (e.g., via USP certification) and aliquot storage conditions.
- Interlab calibration : Distribute blinded replicates to participating labs and assess inter-rater reliability (e.g., Cohen’s κ for qualitative assays).
- Metadata reporting : Include lot numbers, storage durations, and equipment calibration dates in supplementary tables .
Ethical and Reporting Standards
Q. What ethical considerations apply to preclinical studies involving this compound in animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research:
- Sample size justification : Use power analysis to minimize animal use.
- Endpoint criteria : Define humane endpoints (e.g., tumor volume limits) a priori.
- Data inclusion : Report all outcomes, including negative results, to reduce publication bias .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
